N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran carboxamide core, a tetrahydrothiophene sulfone group, and a tetrahydrobenzothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran carboxamide core, the introduction of the tetrahydrothiophene sulfone group, and the coupling of the tetrahydrobenzothiophene moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: Various substitution reactions can be performed on the benzofuran and benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrothiophene sulfone group may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran carboxamides, tetrahydrothiophene sulfones, and tetrahydrobenzothiophenes. These compounds share structural similarities but may differ in their specific functional groups and overall activity.
Uniqueness
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and the potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H28N2O5S2 |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S2/c1-13-4-6-17-15(3)22(32-19(17)10-13)24(29)27-25-21(18-7-5-14(2)11-20(18)33-25)23(28)26-16-8-9-34(30,31)12-16/h4,6,10,14,16H,5,7-9,11-12H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
UEMXQMBDJTYHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=C(C5=C(O4)C=C(C=C5)C)C |
Origin of Product |
United States |
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